Cas no 1262192-05-1 ((3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid)

(3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid is a chiral β-amino acid derivative featuring a 3,5-dichlorophenyl substituent, which confers unique steric and electronic properties. Its stereospecific (R)-configuration ensures high enantiopurity, making it valuable in asymmetric synthesis and pharmaceutical applications. The presence of both amino and carboxyl functional groups allows for versatile reactivity, facilitating its use as a building block in peptidomimetics and bioactive compound development. The dichlorophenyl moiety enhances lipophilicity, potentially improving membrane permeability in drug design. This compound is particularly useful in medicinal chemistry for the synthesis of targeted inhibitors or enzyme modulators, where precise stereochemistry and functional group compatibility are critical.
(3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid structure
1262192-05-1 structure
Product name:(3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid
CAS No:1262192-05-1
MF:C9H9Cl2NO2
Molecular Weight:234.079260587692
CID:4692029

(3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • (R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid
    • (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid
    • (3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid
    • インチ: 1S/C9H9Cl2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1
    • InChIKey: MQEZPQHIAIRXQC-MRVPVSSYSA-N
    • SMILES: ClC1C=C(C=C(C=1)[C@@H](CC(=O)O)N)Cl

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 203
  • トポロジー分子極性表面積: 63.3

(3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1846848-1g
(R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid
1262192-05-1 98%
1g
¥9198.00 2024-08-09

(3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid 関連文献

(3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acidに関する追加情報

(3R)-3-Amino-3-(3,5-Dichlorophenyl)Propanoic Acid: A Comprehensive Overview

The compound with CAS No. 1262192-05-1, known as (3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid, is a chiral amino acid derivative that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chiral center at the third carbon atom of the propanoic acid backbone, substituted with an amino group and a 3,5-dichlorophenyl ring. The presence of these substituents imparts distinct physicochemical properties and biological activities to the molecule.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid. Researchers have explored various methodologies to construct this compound, including asymmetric catalysis and enantioselective synthesis. These approaches have not only improved the yield and purity of the compound but also facilitated its scalability for potential industrial applications. The use of environmentally friendly reagents and conditions has further aligned these synthetic strategies with sustainable chemistry practices.

From a pharmacological perspective, (3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid has been investigated for its potential as a building block in drug discovery. Its chiral nature makes it particularly valuable in the development of enantiomerically pure compounds, which are often required for studying stereo-specific interactions in biological systems. Recent studies have highlighted its role in modulating cellular signaling pathways and its potential as a lead compound for anti-inflammatory and neuroprotective agents.

The structural features of this compound also make it an attractive candidate for peptide synthesis. The amino group and carboxylic acid functionality allow for the formation of peptide bonds, enabling the construction of more complex molecules with tailored biological activities. This versatility has led to its exploration in the design of bioactive peptides and protein mimetics.

In terms of applications, (3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid has been utilized in various research settings to study enzyme specificity and catalytic mechanisms. Its ability to act as a substrate or inhibitor for specific enzymes has provided valuable insights into enzyme kinetics and drug design principles.

Looking ahead, ongoing research aims to further elucidate the biological roles and therapeutic potentials of this compound. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in its application across diverse fields such as biotechnology, materials science, and medicine.

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